![molecular formula C17H17N3O B2652672 4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide CAS No. 221188-54-1](/img/structure/B2652672.png)
4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the remodeling of (aza)indole/benzofuran skeletons . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide” consists of an indole ring attached to a butanamide group, which is further connected to a pyridine ring.Chemical Reactions Analysis
The chemical reactions involving such compounds typically involve the introduction of various bio-relevant functional groups to the pyridine scaffold . For instance, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .Scientific Research Applications
Heterocyclic Synthesis Applications
Researchers have developed methods to synthesize a range of heterocyclic compounds using derivatives similar to 4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide. These compounds serve as precursors for creating new dihydropyridines, dihydropyridazines, thiourea derivatives, and other heterocycles, which are crucial in medicinal chemistry and drug design due to their diverse biological activities (Hafiz, Ramiz, & Sarhan, 2011; Darwish, Kheder, & Farag, 2010). These findings indicate a broad utility in synthesizing bioactive molecules.
Antimicrobial Evaluation
Some studies have evaluated the antimicrobial properties of compounds synthesized from pyridine and pyridazine derivatives, incorporating a pyridine-2-ylcarboxamido moiety. These investigations reveal that selected compounds show moderate antimicrobial activity, suggesting their potential utility in developing new antimicrobial agents (Darwish, Kheder, & Farag, 2010).
Catalysis and Chemical Reactions
The compound and its derivatives are involved in catalysis and various chemical reactions, leading to the synthesis of novel indole derivatives with significant antimicrobial activities. These processes are often enhanced by modern techniques such as microwave-assisted synthesis, which improves reaction times and yields (Anekal & Biradar, 2012). This highlights the compound's versatility in synthesizing biologically active molecules.
Enzyme Inhibition for Cancer Treatment
Novel 3-(indol-3-yl)pyridine derivatives, structurally related to 4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide, have been identified as potent inhibitors of Tryptophan 2,3-Dioxygenase (TDO-2), a target for cancer therapy. These compounds hold promise for treating cancer and other diseases, demonstrating the compound's applicability in developing therapeutic agents (Abdel-Magid, 2017).
Synthetic Utility in Drug Design
The synthetic utility of 4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide derivatives extends to drug design, where these compounds serve as precursors or intermediates in the synthesis of molecules with potential therapeutic applications. Their involvement in creating novel indole-based scaffolds with urease inhibitory activity suggests their importance in the discovery and development of new drugs (Nazir et al., 2018).
Future Directions
The future directions for research on “4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide” could involve further exploration of its synthesis methods, chemical reactions, and potential bioactive properties . The development of a robust synthetic route enabling the incorporation of various functional groups on the pyridine scaffold could be a significant area of focus .
properties
IUPAC Name |
4-(1H-indol-3-yl)-N-pyridin-4-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(20-14-8-10-18-11-9-14)7-3-4-13-12-19-16-6-2-1-5-15(13)16/h1-2,5-6,8-12,19H,3-4,7H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYHEHGKKDLBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.